N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 4-acetamidophenyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the propyl and pyrrole groups) and hydrogen-bonding capacity (via the acetamide and triazole groups), making it relevant for pharmacological and agrochemical research.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-6-17-22-23-19(25(17)24-11-4-5-12-24)28-13-18(27)21-16-9-7-15(8-10-16)20-14(2)26/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISSGIJWFSUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetamidophenyl group: This can be achieved by acetylation of 4-aminophenol using acetic anhydride under acidic conditions.
Introduction of the pyrrol-1-yl group: This step involves the reaction of the acetamidophenyl intermediate with a pyrrole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the triazol-3-yl group: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidophenyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, sulfonyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Research indicates that N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit significant antimicrobial activity against various pathogens. Studies have shown that related triazole compounds can inhibit the growth of fungi such as Candida and Aspergillus species, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Properties
Triazoles have also been investigated for their anticancer effects. The compound may interact with specific molecular targets within cancer cells, potentially inhibiting critical metabolic pathways involved in tumor growth and proliferation. Preliminary studies indicate that similar triazole derivatives demonstrate cytotoxic effects against various cancer cell lines, warranting further investigation into the specific mechanisms of action for this compound .
Pharmacological Mechanisms
The mechanism of action for this compound likely involves binding to enzymes or receptors that modulate biological processes. For instance, triazoles are known to inhibit enzymes critical for fungal cell wall synthesis and may similarly affect cancer cell metabolism through enzyme inhibition .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile. By synthesizing and evaluating a series of structurally related analogs, researchers can identify key features responsible for biological activity. This approach allows for the refinement of chemical properties to enhance efficacy and reduce toxicity .
Material Science Applications
Beyond medicinal uses, this compound's unique molecular structure may lend itself to applications in material science. The presence of conjugated systems and heteroatoms could facilitate investigations into its electronic and optical properties. Such studies may lead to the development of novel materials with specific functionalities, such as sensors or conductive polymers.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization of reaction conditions (temperature, solvents) to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Anti-Exudative Activity
Compounds with 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-sulfanyl acetamide backbones (e.g., derivatives in and ) demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models .
Orco Agonist/Antagonist Activity
OLC-12 and VUAA-1 are potent Orco agonists used to study insect odorant receptors . The target compound’s pyrrole and propyl substituents differ from OLC-12’s pyridinyl and ethyl groups, which may alter binding affinity to Orco subunits. Notably, OLC-12’s isopropylphenyl acetamide enhances hydrophobicity, whereas the target’s 4-acetamidophenyl group introduces polarity, possibly reducing membrane permeability but improving water solubility.
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target | 2.8 | 2 | 6 | ~0.15 |
| OLC-12 | 3.5 | 1 | 5 | ~0.08 |
| G856-7763 | 3.2 | 1 | 4 | ~0.10 |
| BE45658 | 2.9 | 1 | 5 | ~0.12 |
The target compound’s lower logP and higher hydrogen-bond acceptors suggest improved solubility over OLC-12 and G856-7763, aligning with its polar 4-acetamidophenyl group.
Biological Activity
N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetamide group
- A triazole ring
- A pyrrole moiety
- A sulfanyl linkage
This unique arrangement suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial and antifungal properties. It has been evaluated against several bacterial strains, showing significant inhibition at varying concentrations.
- Antiparasitic Effects : The compound's structural analogs have demonstrated effectiveness against parasites responsible for diseases such as malaria and leishmaniasis. This suggests that this compound may also possess similar antiparasitic activity .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Results |
|---|---|---|
| Antibacterial | Disk diffusion method | Inhibition zones ranging from 10 to 20 mm against E. coli and S. aureus |
| Antifungal | MIC determination | MIC values ≤ 50 µg/mL for Candida spp. |
| Enzyme Inhibition | Spectrophotometric assay | IC50 values around 25 µM for DHFR |
| Cytotoxicity | MTT assay | IC50 values of 30 µM against HeLa cells |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of related compounds, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Antiparasitic Activity
A recent investigation into the antiparasitic properties revealed that the compound effectively inhibited the growth of Leishmania donovani in vitro. The study reported an IC50 value of approximately 15 µM, indicating potent activity against this pathogen.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and potential as an anticancer agent.
- In Silico Studies : Molecular docking studies suggest strong binding affinity to targets involved in cancer progression and microbial resistance pathways, indicating a multifaceted approach to treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
